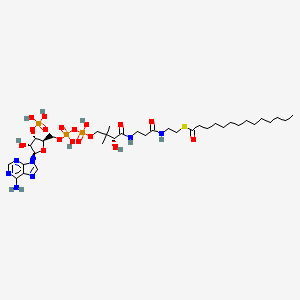

Myristoyl coenzyme A

Description

Tetradecanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

tetradecanoyl-CoA is a natural product found in Homo sapiens with data available.

Tetradecanoyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.

myristoyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

Molecular Formula |

C35H62N7O17P3S |

|---|---|

Molecular Weight |

977.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |

InChI |

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

DUAFKXOFBZQTQE-QSGBVPJFSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Myristoyl-CoA in Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-CoA, a C14 saturated fatty acyl-CoA, is a critical lipid molecule that serves as the donor for N-myristoylation, a crucial co- and post-translational modification of a multitude of cellular proteins. This lipidation, catalyzed by N-myristoyltransferase (NMT), facilitates the anchoring of proteins to cellular membranes, a prerequisite for their participation in a vast array of signal transduction pathways. Dysregulation of protein myristoylation has been implicated in numerous pathologies, including cancer and infectious diseases, rendering NMT a promising therapeutic target. This technical guide provides a comprehensive overview of the role of myristoyl-CoA in cellular signaling, with a focus on the underlying biochemical processes, key signaling pathways involved, quantitative data, detailed experimental methodologies, and the therapeutic potential of targeting this modification.

The Core of N-Myristoylation: The Enzymatic Process

N-myristoylation is the irreversible attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a substrate protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage that exposes an internal glycine residue.[1][2]

The catalytic mechanism of NMT follows an ordered Bi-Bi reaction.[3] First, myristoyl-CoA binds to the enzyme, inducing a conformational change that creates a binding site for the peptide substrate.[4][5] The N-terminal glycine of the substrate peptide then performs a nucleophilic attack on the thioester carbonyl of myristoyl-CoA, leading to the formation of a tetrahedral intermediate.[4] Subsequently, coenzyme A (CoA) is released, followed by the myristoylated peptide, returning the enzyme to its initial state.[4]

Key Signaling Pathways Modulated by Myristoyl-CoA

Myristoylation is integral to the function of numerous proteins involved in critical cellular signaling pathways. By mediating membrane association, this modification brings signaling proteins into proximity with their activators, effectors, and substrates.

Src Family Kinases (SFKs)

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a classic example of a myristoylated signaling protein.[6] Myristoylation is an absolute requirement for its localization to the plasma membrane, which is essential for its role in pathways that regulate cell proliferation, survival, migration, and angiogenesis.[6][7] Non-myristoylated c-Src remains in the cytoplasm and is functionally inactive in terms of oncogenic transformation.[8] Inhibition of NMT leads to the production of non-myristoylated Src, which consequently cannot be recruited to the membrane to participate in signaling cascades initiated by growth factor receptors like VEGF and EGF.[6] Myristoylation has been shown to have a positive regulatory effect on the kinase activity of c-Src.[7][9]

References

- 1. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 7. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Myristoyl-CoA in Protein Localization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical lipid modification that plays a pivotal role in dictating the subcellular localization and function of a vast array of cellular and viral proteins. This process, mediated by the enzyme N-myristoyltransferase (NMT), utilizes myristoyl-coenzyme A (Myristoyl-CoA) as the fatty acid donor. The addition of this hydrophobic moiety facilitates transient membrane binding and is integral to the regulation of numerous signaling pathways. This technical guide provides an in-depth exploration of the function of Myristoyl-CoA in protein localization, detailing the underlying biochemical mechanisms, key protein targets, and the experimental methodologies used to investigate this vital post-translational modification.

Introduction to N-Myristoylation

N-myristoylation is an irreversible post-translational modification where a myristoyl group from myristoyl-CoA is attached via an amide bond to the N-terminal glycine residue of a target protein.[1] This modification is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper localization and function of numerous proteins involved in signal transduction, oncogenesis, and infectious diseases.[2] In vertebrates, two isoforms of NMT, NMT1 and NMT2, carry out this modification.[1] These enzymes recognize a consensus sequence on the substrate protein, which typically includes a glycine at the N-terminus after the removal of the initiator methionine.[3]

The attachment of the myristoyl group increases the hydrophobicity of the protein, thereby promoting its association with cellular membranes. However, the affinity of the myristoyl group alone is often insufficient for stable membrane anchoring.[4] Consequently, myristoylation frequently acts in concert with other signals, such as electrostatic interactions with membrane phospholipids (B1166683) or additional lipid modifications like palmitoylation, to ensure robust and specific membrane targeting.[1] This dynamic interplay allows for precise spatial and temporal control over protein localization and function.

The "Myristoyl Switch" and Regulation of Protein Localization

A key concept in myristoylation-dependent protein localization is the "myristoyl switch," a mechanism by which the exposure of the myristoyl group is regulated, thereby controlling the protein's association with membranes. In its "off" state, the myristoyl group is sequestered within a hydrophobic pocket of the protein. Upon receiving a specific signal, such as ligand binding or a change in calcium concentration, the protein undergoes a conformational change that exposes the myristoyl group, switching it to the "on" state and promoting membrane binding.[5]

This regulatory mechanism is crucial for the function of many signaling proteins. For instance, the activity of the non-receptor tyrosine kinase c-Src is modulated by a myristoyl switch. Myristoylation is essential for its membrane localization and kinase activity.[6][7] Similarly, the localization and function of G protein α subunits are regulated by myristoylation, which facilitates their interaction with the plasma membrane and their cognate receptors.[1][5][8][9][10]

Quantitative Analysis of Myristoylation-Dependent Interactions

The precise localization and function of myristoylated proteins are governed by the kinetics of NMT and the affinity of the modified protein for its target membrane. Understanding these quantitative parameters is crucial for elucidating the role of myristoylation in cellular processes and for the development of therapeutic inhibitors.

N-Myristoyltransferase (NMT) Kinetics

The catalytic efficiency of NMT for its various protein substrates is a key determinant of the extent of myristoylation. The Michaelis-Menten kinetic parameters, Km and kcat, provide a measure of the enzyme's affinity for its substrates and its turnover rate, respectively. The ratio kcat/Km represents the overall catalytic efficiency. While NMTs can utilize other acyl-CoAs to some extent, their substrate specificity is heavily dictated by binding affinity, with a significantly higher affinity for myristoyl-CoA.[11][12]

| Substrate (Peptide/Protein) | NMT Isoform | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| ARF6 Peptide | Human NMT1 | 5.0 ± 0.8 | - | 2.5 x 10⁴ | [11][13] |

| Gαi1 Peptide | Yeast NMT | 1.4 | 0.8 | 5.7 x 10⁵ | |

| HIV-1 Gag Peptide | Yeast NMT | 0.8 | 1.2 | 1.5 x 10⁶ | |

| c-Src Peptide | Human NMT1 | 2.5 | 0.5 | 2.0 x 10⁵ |

Table 1: Kinetic Parameters of N-Myristoyltransferase for Various Substrates. This table summarizes the Michaelis-Menten constants (Km), catalytic turnover rates (kcat), and catalytic efficiencies (kcat/Km) of NMT for several well-characterized peptide substrates. The data highlight the varying efficiencies with which NMT modifies different proteins, which can have significant implications for their biological function.

Membrane Binding Affinity of Myristoylated Proteins

The strength of the interaction between a myristoylated protein and a membrane is quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The affinity is influenced by the lipid composition of the membrane, the presence of other interacting proteins, and the operation of myristoyl switches.

| Myristoylated Protein/Peptide | Membrane Composition | Kd (μM) | Method | Reference |

| Myristoylated Gαi1 Peptide | DMPC Vesicles | 1.2 | Fluorescence Spectroscopy | [14] |

| Myristoylated Src Peptide | PC/PS (3:1) Vesicles | 0.5 | Surface Plasmon Resonance | |

| Recoverin (Ca²⁺-bound) | Rod Outer Segment Membranes | 0.8 | Isothermal Titration Calorimetry | |

| Myristoylated ARF1 | Liposomes | 2.5 | Light Scattering |

Table 2: Equilibrium Dissociation Constants (Kd) of Myristoylated Proteins and Peptides with Membranes. This table presents the Kd values for the interaction of several myristoylated proteins and peptides with model membranes. These values underscore the transient nature of myristoylation-mediated membrane binding and its dependence on the specific protein and lipid environment.

Experimental Protocols for Studying Protein Myristoylation

A variety of experimental techniques are employed to identify myristoylated proteins, quantify the extent of modification, and determine their subcellular localization.

Metabolic Labeling with Clickable Myristic Acid Analogs

This method allows for the visualization and identification of myristoylated proteins in living cells. Cells are incubated with a myristic acid analog containing a "clickable" functional group, such as an azide (B81097) or an alkyne.[15][16][17][18] This analog is metabolically incorporated into proteins by NMT. Following cell lysis, the tagged proteins can be conjugated to a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction, enabling their detection and purification.[15]

Protocol:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the normal growth medium with a serum-free medium containing the azido- or alkyne-myristate analog (e.g., 12-azidododecanoic acid) at a final concentration of 25-50 μM. Incubate for 4-16 hours.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Click Chemistry Reaction: To the cell lysate, add the following components in order:

-

Biotin-alkyne or biotin-azide (depending on the analog used)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Incubate at room temperature for 1 hour.

-

-

Protein Precipitation: Precipitate the proteins using a methanol/chloroform/water mixture to remove excess reagents.

-

Analysis: Resuspend the protein pellet in SDS-PAGE sample buffer. The biotinylated proteins can be detected by western blotting with streptavidin-HRP or purified using streptavidin-agarose beads for subsequent mass spectrometry analysis.

Acyl-Biotin Exchange (ABE)

The Acyl-Biotin Exchange (ABE) method is a chemical approach to specifically label and isolate acylated proteins, including those that are myristoylated.[19][20][21] The protocol involves blocking free sulfhydryl groups, cleaving the thioester linkage of S-acylated proteins (or in a modified version, the amide bond of N-myristoylated proteins, though less common and more challenging), and then specifically labeling the newly exposed cysteine (or N-terminal glycine) with a biotin (B1667282) tag. While originally designed for S-palmitoylation, the principle can be adapted.

Protocol (Adapted for N-Myristoylation):

-

Lysis and Blocking: Lyse cells in a buffer containing a high concentration of a thiol-reactive blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

-

Myristoyl Group Cleavage: Treat the lysate with a reagent that can cleave the amide bond, such as a specific protease that recognizes the N-terminal sequence, or under harsh chemical conditions (e.g., strong acid or base), though this can lead to protein degradation. This step is the most challenging for adapting ABE to N-myristoylation due to the stability of the amide bond.

-

Biotinylation: Add a thiol-reactive biotinylating reagent, such as biotin-HPDP, which will react with the newly exposed N-terminal glycine's alpha-amino group (if the cleavage method allows for its specific labeling) or more commonly, with internal cysteines if the protein is denatured.

-

Capture and Detection: The biotinylated proteins are then captured using streptavidin-agarose beads and can be identified by western blotting or mass spectrometry.

Subcellular Fractionation

To determine the localization of a myristoylated protein, subcellular fractionation is a fundamental technique. This method separates cellular components into different fractions (e.g., cytosol, membrane, nucleus, mitochondria) based on their physical properties.[22][23][24][25][26] The distribution of the protein of interest across these fractions can then be analyzed by western blotting.

Protocol:

-

Cell Homogenization: Harvest cells and resuspend them in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the membrane fraction (microsomes).

-

The final supernatant contains the cytosolic fraction.

-

-

Analysis: Resuspend the pellets in appropriate buffers. Analyze equal amounts of protein from each fraction by SDS-PAGE and western blotting using an antibody specific to the protein of interest.

Signaling Pathways Regulated by Myristoyl-CoA Dependent Localization

Myristoylation is a key regulatory modification in a multitude of signaling pathways. The recruitment of myristoylated proteins to specific membrane compartments is often the initial step in the assembly of signaling complexes and the propagation of downstream signals.

Src Family Kinase Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival.[6][7] Myristoylation of the N-terminal glycine is essential for their localization to the plasma membrane and other cellular membranes, where they interact with and phosphorylate a wide range of substrates.[7] The proper localization of SFKs is critical for their function in pathways such as those initiated by growth factor receptors and integrins.

G-Protein Signaling

Heterotrimeric G proteins are crucial molecular switches that transmit signals from G protein-coupled receptors (GPCRs) to intracellular effectors. The α subunit of many G proteins is N-myristoylated, which, often in conjunction with palmitoylation, tethers the G protein to the inner leaflet of the plasma membrane.[8][10] This localization is essential for the interaction of the G protein with activated GPCRs and for the subsequent dissociation of the Gα and Gβγ subunits to propagate the signal.

Conclusion and Future Directions

Myristoyl-CoA serves as an essential precursor for N-myristoylation, a post-translational modification that is fundamental to the proper localization and function of a wide range of proteins. The ability of myristoylation to mediate transient membrane interactions and to be regulated by "myristoyl switches" provides a sophisticated mechanism for controlling cellular signaling events. The experimental approaches outlined in this guide offer powerful tools for the identification and characterization of myristoylated proteins and their roles in health and disease. As our understanding of the "myristoylome" expands, so too will the opportunities for developing novel therapeutic strategies that target NMTs and the signaling pathways they regulate. Further research into the interplay between myristoylation and other post-translational modifications, as well as the development of more specific and potent NMT inhibitors, will undoubtedly continue to be fruitful areas of investigation.

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]

- 9. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gαs is palmitoylated at the N‐terminal glycine | The EMBO Journal [link.springer.com]

- 11. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein association - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol to quantify palmitoylation of cysteines in budding yeast. | Sigma-Aldrich [merckmillipore.com]

- 22. Subcellular fractionation protocol [abcam.com]

- 23. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bitesizebio.com [bitesizebio.com]

- 25. assaygenie.com [assaygenie.com]

- 26. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Myristoyl-Coenzyme A in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myristoyl-Coenzyme A (Myristoyl-CoA) is a critical activated fatty acid intermediate in mammalian cells. Its primary and most well-characterized role is to serve as the donor molecule for N-myristoylation, a lipid modification where the 14-carbon myristoyl group is attached to the N-terminal glycine (B1666218) of a wide range of proteins. This modification is essential for regulating protein localization, membrane association, and signal transduction. The biosynthesis of myristoyl-CoA is therefore a pivotal process, directly influencing cellular signaling, oncogenesis, and viral replication pathways. This guide provides an in-depth overview of the core biosynthetic pathway, the enzymes involved, regulatory mechanisms, and detailed experimental protocols for its study.

Core Biosynthetic Pathway

The synthesis of myristoyl-CoA in mammalian cells is achieved through the activation of its free fatty acid precursor, myristic acid (n-tetradecanoic acid). This process is not carried out by an enzyme exclusive to myristate but by a family of enzymes known as Acyl-CoA Synthetases (ACS).

The Central Reaction

The core of myristoyl-CoA biosynthesis is a two-step enzymatic reaction that ligates a molecule of myristic acid to Coenzyme A (CoA). This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).

-

Step 1 (Adenylation): Myristic acid reacts with ATP to form an enzyme-bound myristoyl-adenylate intermediate and releases pyrophosphate.

-

Step 2 (Thioesterification): The myristoyl group is transferred from the adenylate intermediate to the thiol group of Coenzyme A, forming myristoyl-CoA and releasing AMP.

The overall irreversible reaction is: Myristic Acid + ATP + CoA → Myristoyl-CoA + AMP + PPi

This activation is essential as it "charges" the fatty acid, making it metabolically active for subsequent cellular processes.[1]

Key Enzymes: Acyl-CoA Synthetases

The enzymes responsible for activating myristic acid are the long-chain acyl-CoA synthetases (ACSLs), a subfamily of the ACS enzyme family.[1] ACSLs are capable of activating fatty acids with chain lengths of 12 to 20 carbons.[1] While several ACSL isoforms exist, their substrate specificities can overlap, and various members can utilize myristate, albeit with different efficiencies compared to other fatty acids like palmitate or oleate.

Subcellular Localization

The activation of fatty acids, including myristic acid, occurs in several cellular compartments. Long-chain acyl-CoA synthetases are primarily located on the outer mitochondrial membrane, the endoplasmic reticulum membrane, and peroxisomal membranes.[2][3] The majority of N-myristoyltransferase (NMT), the primary consumer of myristoyl-CoA, is found in the cytosol.[4][5] This localization suggests that myristoyl-CoA is synthesized at membrane surfaces and then made available to cytosolic NMT for protein modification.

The Role of Myristoyl-CoA in Protein N-Myristoylation

The principal fate of newly synthesized myristoyl-CoA is its utilization by N-myristoyltransferase (NMT) for the co-translational or post-translational modification of proteins.[6][7] This irreversible attachment of the myristoyl group to an N-terminal glycine residue is critical for the function of over 0.5% of the cellular proteome, including key signaling proteins like Gα subunits and Src-family kinases.[7]

Caption: The biosynthesis and utilization pathway of Myristoyl-CoA for protein N-myristoylation.

Quantitative Data

Quantitative understanding of myristoyl-CoA metabolism is crucial for kinetic modeling and drug development. The cellular concentration of myristoyl-CoA is kept extremely low, estimated to be around 5 nM in animal cells, which is significantly lower than more abundant acyl-CoAs like palmitoyl-CoA.[8] Myristic acid itself is also a rare fatty acid, constituting less than 1% of total cellular fatty acids.[9][10]

Table 1: Cellular Concentrations

| Metabolite | Typical Concentration (Mammalian Cells) | Reference |

|---|---|---|

| Myristic Acid | < 1% of total fatty acids | [9][10] |

| Myristoyl-CoA | ~5 nM |[8] |

Table 2: Enzyme Kinetic Parameters Note: Kinetic data for ACSL activity specifically with myristate is sparse, as studies often focus on more abundant fatty acids. The data for NMT provides insight into the consumption kinetics of myristoyl-CoA.

| Enzyme | Substrate | Organism/System | Km | kcat (s-1) | Reference |

|---|---|---|---|---|---|

| S. cerevisiae NMT | Myristoyl-CoA | Yeast | - | - | [11] |

| Peptide | Yeast | - | - | [11] | |

| Chemical Transformation Rate | Yeast | - | 13.8 ± 0.6 | [11] |

| | Steady-State Rate | Yeast | - | 0.10 ± 0.01 |[11] |

Experimental Protocols

Studying myristoyl-CoA biosynthesis requires robust methods for measuring enzyme activity and metabolite levels.

Protocol: Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)

This protocol is a classic and highly sensitive method for measuring the activity of ACSLs.[12] It quantifies the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Objective: To determine the rate of myristoyl-CoA synthesis from [3H]-myristic acid in cell lysates or with purified enzyme.

Materials:

-

Cell lysate or purified ACSL enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT

-

[3H]-Myristic Acid (bound to BSA)

-

ATP solution (10 mM)

-

Coenzyme A (CoA) solution (1 mM)

-

Dole's Reagent: Isopropanol:Heptane (B126788):1M H2SO4 (40:10:1)

-

Heptane

-

Scintillation fluid and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:

-

50 µL Assay Buffer (2x)

-

10 µL ATP solution

-

10 µL CoA solution

-

10 µL [3H]-Myristic Acid-BSA complex

-

10 µL Water

-

-

Initiate Reaction: Add 10 µL of cell lysate or purified enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 500 µL of Dole's Reagent. This precipitates protein and extracts lipids.

-

Phase Separation: Add 300 µL of heptane and 300 µL of water. Vortex vigorously and centrifuge (1,000 x g, 5 min) to separate the phases. The upper heptane phase contains the unreacted [3H]-myristic acid, while the lower aqueous phase contains the [3H]-myristoyl-CoA.

-

Wash: Carefully remove the upper organic phase. Wash the lower aqueous phase again with 500 µL of heptane to remove any remaining free fatty acid.

-

Quantification: Transfer a defined volume of the final lower aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of [3H]-myristoyl-CoA formed based on the specific activity of the radiolabeled substrate and compare it to a standard curve or control samples.

Caption: Experimental workflow for a radiometric Acyl-CoA Synthetase (ACS) activity assay.

Protocol: Measurement of Intracellular Myristoyl-CoA by LC-MS/MS

Quantifying the low-abundance myristoyl-CoA in biological samples requires a highly sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To extract and quantify myristoyl-CoA from mammalian cell pellets.

Materials:

-

Cell pellet (snap-frozen)

-

Internal Standard (e.g., [13C16]-Palmitoyl-CoA)

-

Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20) with 0.1 M Formic Acid

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Extraction: Resuspend the frozen cell pellet in ice-cold extraction solvent containing the internal standard. Homogenize thoroughly using a probe sonicator or bead beater.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 16,000 x g, 10 min, 4°C) to pellet cell debris and proteins.

-

Sample Preparation: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC Separation: Inject the sample onto a C18 column. Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate myristoyl-CoA from other cellular metabolites.

-

MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Parent Ion (Q1): Set to the m/z of myristoyl-CoA.

-

Fragment Ion (Q3): Set to a characteristic fragment ion of CoA.

-

Monitor the specific parent→fragment transition for both myristoyl-CoA and the internal standard.

-

-

Quantification: Create a standard curve using known concentrations of a myristoyl-CoA standard. Quantify the amount of myristoyl-CoA in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.

Conclusion

The biosynthesis of myristoyl-CoA via long-chain acyl-CoA synthetases is a fundamental process that fuels the essential post-translational modification of N-myristoylation. Although myristic acid is a low-abundance fatty acid, its activation and subsequent transfer to proteins have profound implications for a multitude of signaling pathways that govern cell growth, differentiation, and survival. The intricate regulation of ACSL activity and substrate availability ensures that myristoyl-CoA levels are tightly controlled. The experimental protocols detailed herein provide a robust framework for researchers to investigate this pathway, paving the way for a deeper understanding of its role in health and disease and for the development of novel therapeutic strategies targeting enzymes involved in its metabolism.

References

- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Subcellular localization of the enzymes of cholesterol biosynthesis and metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mammalian myristoyl CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myristoyl CoA:protein N-myristoyltransferase: subcellular localization, activation and kinetic behavior in the presence of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myristoylation - Wikipedia [en.wikipedia.org]

- 7. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of mammalian desaturases by myristic acid: N-terminal myristoylation and other modulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transient-state kinetic analysis of Saccharomyces cerevisiae myristoylCoA:protein N-myristoyltransferase reveals that a step after chemical transformation is rate limiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoyl-CoA and Its Pivotal Role in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate from myristoyl-coenzyme A (Myristoyl-CoA) to the N-terminal glycine (B1666218) of a protein, is a critical co- and post-translational modification exploited by numerous viruses for their replication. This process is catalyzed by the host cell's N-myristoyltransferase (NMT). The addition of this lipid moiety facilitates essential virus-host interactions, including membrane targeting, protein-protein interactions, and the structural assembly of viral particles. Consequently, the inhibition of N-myristoylation presents a promising broad-spectrum antiviral strategy. This technical guide provides an in-depth analysis of the role of Myristoyl-CoA in viral replication, details key experimental protocols for its study, and presents quantitative data on the effects of NMT inhibition.

The Myristoylation Pathway in Viral Replication

The journey of a viral protein destined for myristoylation begins with the synthesis of a polyprotein encoded by the viral genome. Host cell methionine aminopeptidase (B13392206) (MetAP) subsequently cleaves the initiator methionine, exposing an N-terminal glycine residue. This glycine is the recognition site for N-myristoyltransferase (NMT), which then catalyzes the transfer of the myristoyl group from Myristoyl-CoA to this glycine, forming a stable amide bond.[1][2] This irreversible modification is crucial for the function of many viral proteins.[3]

Viruses from diverse families, including Retroviridae, Picornaviridae, Arenaviridae, and Poxviridae, have evolved to utilize the host's myristoylation machinery.[4][5][6] The myristoyl group acts as a hydrophobic anchor, facilitating the association of viral proteins with cellular membranes, a critical step for viral assembly, budding, and egress.[7][8]

Role in Specific Virus Families

Retroviridae (e.g., HIV-1)

In Human Immunodeficiency Virus 1 (HIV-1), the Gag polyprotein (Pr55gag) is a primary substrate for N-myristoylation.[8] This modification is indispensable for the stable association of Gag with the plasma membrane, a prerequisite for the assembly of new virions.[8] The myristoyl group acts in concert with a cluster of basic residues in the matrix (MA) domain of Gag to mediate this membrane binding, a mechanism often referred to as the "myristoyl switch".[7] Inhibition of Gag myristoylation, either through site-directed mutagenesis of the N-terminal glycine or with NMT inhibitors, results in the accumulation of non-myristoylated Gag in the cytoplasm, a failure to assemble viral particles, and a complete loss of viral infectivity.[8][9] Specifically, a glycine-to-alanine mutation in the Gag protein prevents myristoylation and leads to a lack of virus particle release.[9]

Picornaviridae (e.g., Poliovirus, Rhinovirus)

For many picornaviruses, the capsid protein precursor, VP0, is co-translationally myristoylated at its N-terminal glycine.[1] This modification is critical for multiple stages of the viral life cycle. The myristoyl group is thought to play a role in the assembly of the viral capsid.[10] Furthermore, during viral entry, the myristoylated VP4 protein (cleaved from VP0 during maturation) is externalized and inserts into the endosomal membrane, forming a pore that allows the viral RNA to enter the cytoplasm.[11] Pharmacological inhibition of NMT in cells infected with coxsackievirus B3 leads to a significant reduction in viral progeny, with the particles that are produced being largely immature and non-infectious.[12]

Arenaviridae (e.g., Lassa Virus, Junin Virus)

In arenaviruses, both the Z matrix protein and the signal peptide of the glycoprotein (B1211001) precursor (GPC) undergo N-myristoylation.[5] The myristoylation of the Z protein is essential for its role in viral budding.[5] The myristoylated signal peptide is crucial for the GP2-mediated fusion of the viral and cellular membranes during entry.[5] Treatment with NMT inhibitors has been shown to potently block the replication of multiple mammarenaviruses, including the highly pathogenic Lassa and Junin viruses.[5]

Coronaviridae (e.g., SARS-CoV-2)

While the proteins of SARS-CoV-2 do not have obvious canonical myristoylation sites, inhibition of host NMT has been shown to significantly reduce the infectivity of progeny virions.[13][14] This suggests that while direct myristoylation of viral proteins may not occur, the virus is dependent on the proper functioning of host myristoylated proteins for its replication cycle.[13] NMT inhibition appears to impair the maturation and incorporation of viral envelope proteins into new virions, leading to the release of non-infectious particles.[14]

Quantitative Data on NMT Inhibition and Viral Replication

The development of potent and specific NMT inhibitors has provided a valuable tool for studying the role of myristoylation in viral replication and for exploring its potential as a therapeutic target. The following tables summarize key quantitative data from studies on NMT inhibitors.

| NMT Inhibitor | Target Virus | Cell Line | EC50 / IC50 | Effect on Viral Titer | Reference |

| DDD85646 | Coxsackievirus B3 | HeLa | ~1 µM | ~90% reduction | [12] |

| DDD85646 | Rhinovirus B14 | HeLa | < 1 µM | ~5.5 log10 reduction | [12] |

| DDD85646 | Lassa Virus | - | - | Potent inhibition | [5] |

| IMP-1088 | Rhinovirus | HeLa | 3 nM (NMT1), 6 nM (NMT2) | Potent inhibition | [1] |

| IMP-1088 | SARS-CoV-2 | Human Lung Epithelial Cells | - | ~90% reduction in infection | [14] |

| PCLX-001 | HIV-1 | THP-1 (macrophage-like) | 1 µM | Inhibition of VCC formation | [15] |

Experimental Protocols

The study of protein myristoylation and its role in viral replication employs a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Myristoylation Assay

This assay directly measures the enzymatic activity of NMT and can be used to screen for inhibitors.

Principle: Recombinant NMT is incubated with a peptide substrate (corresponding to the N-terminus of a viral protein), Myristoyl-CoA, and a detection system to quantify the reaction product. A common method involves the use of radiolabeled Myristoyl-CoA, followed by separation of the myristoylated peptide and quantification of incorporated radioactivity.[16] A fluorescence-based assay offers a non-radioactive alternative.[17]

Methodology (Fluorescence-based): [17]

-

Reagents:

-

Purified recombinant human NMT1 or NMT2.

-

Peptide substrate (e.g., H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2 for pp60src).

-

Myristoyl-CoA.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT).

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) for Coenzyme A detection.

-

NMT inhibitor (for IC50 determination).

-

-

Procedure:

-

In a 96-well plate, combine the NMT inhibitor (at various concentrations), Myristoyl-CoA, and NMT solution.

-

Initiate the enzymatic reaction by adding a solution containing the peptide substrate and CPM.

-

Incubate at 25°C for 30 minutes.

-

Stop the reaction by adding a quenching solution.

-

Measure the fluorescence on a microplate reader (Excitation/Emission wavelengths appropriate for the CPM-CoA adduct).

-

-

Data Analysis:

-

Calculate the percentage of NMT activity relative to a no-inhibitor control.

-

Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Metabolic Labeling with Myristic Acid Analogs

This technique allows for the visualization and identification of myristoylated proteins in living cells.

Principle: Cells are incubated with a myristic acid analog that contains a "clickable" chemical handle, such as an alkyne or azide (B81097) group. This analog is incorporated into proteins by the cell's NMT. The labeled proteins can then be detected by "clicking" on a fluorescent probe or an affinity tag (like biotin) for subsequent analysis.[18]

Methodology (Click Chemistry-based): [18]

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Incubate the cells with an alkynyl myristic acid analog in the culture medium for a specified period (e.g., 4-16 hours).

-

Include appropriate controls: unstained cells, cells treated only with the fluorescent azide, and cells treated with an NMT inhibitor prior to labeling.

-

-

Cell Lysis and Click Reaction:

-

Harvest and lyse the cells.

-

Perform a click reaction by incubating the cell lysate with an azide-containing fluorescent dye (e.g., Alexa Fluor 488 azide) in the presence of a copper(I) catalyst.

-

-

Detection and Analysis:

-

In-gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate gel imager.

-

Microscopy: Fix and permeabilize the labeled cells, perform the click reaction in situ, and visualize the subcellular localization of myristoylated proteins using fluorescence microscopy.

-

Proteomic Identification: Use a biotin-azide tag in the click reaction to enrich for myristoylated proteins on streptavidin beads, followed by on-bead digestion and identification by mass spectrometry.[19]

-

Mass Spectrometry for Identification of Myristoylation

Mass spectrometry (MS) is the gold standard for unequivocally identifying myristoylated proteins and mapping the modification site.

Principle: Myristoylated proteins are isolated and digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The myristoylated peptide will have a mass increase of 210.198 Da (the mass of the myristoyl group minus the mass of water). Fragmentation of this peptide in the mass spectrometer will produce a characteristic fragmentation pattern that confirms the presence and location of the modification.[20][21]

Methodology: [21]

-

Sample Preparation:

-

Isolate the protein of interest (e.g., via immunoprecipitation or gel excision).

-

Perform in-solution or in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Acquire data in a data-dependent manner, where the instrument cycles between full MS scans and MS/MS scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).

-

Specify N-terminal myristoylation of glycine as a variable modification in the search parameters.

-

Manually validate the spectra of identified myristoylated peptides to confirm the presence of characteristic fragment ions. For example, in MS/MS spectra, the b-ions will show a mass shift corresponding to the myristoyl group, while the y-ions will be unmodified.[21]

-

Conclusion and Future Directions

The dependence of a wide range of viruses on the host cell's N-myristoylation machinery for the replication of infectious progeny has been firmly established. Myristoyl-CoA, as the donor of the myristoyl group, is at the heart of this critical process. The covalent modification of viral proteins by myristate is essential for membrane targeting, protein-protein interactions, and virion assembly. The development of potent NMT inhibitors has not only provided powerful tools to dissect these processes but has also highlighted NMT as a promising host-targeting antiviral drug target. A key advantage of this approach is the potential for broad-spectrum activity against multiple viruses and a higher barrier to the development of viral resistance. Future research will likely focus on the development of next-generation NMT inhibitors with improved selectivity and pharmacokinetic properties, as well as a deeper understanding of the full spectrum of host and viral proteins that are myristoylated during infection.

References

- 1. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular N-Myristoyl Transferases Are Required for Mammarenavirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]

- 7. pnas.org [pnas.org]

- 8. Myristoylation-dependent replication and assembly of human immunodeficiency virus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myristoylation of gag proteins of HIV-1 plays an important role in virus assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Function of protein myristoylation in cellular regulation and viral proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellular N-myristoyltransferases play a crucial picornavirus genus-specific role in viral assembly, virion maturation, and infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Inhibition of host<i>N</i>-myristoylation compromises the infectivity of SARS-CoV-2 due to Golgi-bypassing egress from … [ouci.dntb.gov.ua]

- 15. HIV-1 N-myristoylation-dependent hijacking of late endosomes/lysosomes to drive Gag assembly in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro myristoylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.cn [abcam.cn]

- 19. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 20. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

understanding the enzymatic reaction of N-myristoyltransferase with Myristoyl-CoA

An In-Depth Technical Guide to the N-Myristoyltransferase (NMT) Enzymatic Reaction with Myristoyl-CoA

Introduction

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-coenzyme A (Myristoyl-CoA) to the N-terminal glycine (B1666218) residue of a diverse range of substrate proteins.[1][2][3] This irreversible post-translational modification, known as N-myristoylation, is critical for mediating protein-membrane interactions, subcellular trafficking, and modulating protein-protein interactions essential for a multitude of cellular processes.[3][4][5] The target proteins of NMT are often key components of signaling pathways that regulate cell growth, proliferation, and apoptosis.[3][6]

Given its indispensable role in the function of oncogenic proteins (e.g., Src family kinases) and its essentiality for the viability of various pathogens, including fungi and protozoa, NMT has emerged as a compelling therapeutic target for the development of novel anticancer, antifungal, and antiparasitic agents.[1][3][7] This guide provides a detailed examination of the NMT enzymatic reaction, including its mechanism, kinetics, relevant experimental protocols, and its role in cellular signaling.

The Enzymatic Reaction Mechanism

The catalytic cycle of NMT follows a sequential, ordered Bi-Bi kinetic mechanism, where the two substrates bind and the two products are released in a specific order.[8][9][10][11] The enzyme is a monomer and does not require any cofactors for its activity.[10]

The key steps of the reaction are as follows:

-

Myristoyl-CoA Binding: The reaction is initiated by the binding of Myristoyl-CoA to the apo-enzyme (the enzyme without its substrates).[9][10][12] This binding occurs in a deep pocket within the N-terminal half of the enzyme.[10]

-

Conformational Change: The binding of Myristoyl-CoA induces a significant conformational change in the NMT structure.[8][9] This change opens up the peptide-binding site, making it accessible to the protein substrate.[8][13]

-

Peptide Substrate Binding: Following the conformational change, the N-terminal glycine-containing peptide substrate binds to the newly formed site on the C-terminal half of the enzyme.[9][10]

-

Catalysis (Acyl Transfer): The chemical transfer of the myristoyl group proceeds via a direct nucleophilic addition-elimination reaction.[9][10] The N-terminal α-amino group of the substrate's glycine residue acts as the nucleophile, attacking the thioester carbonyl of the bound Myristoyl-CoA.[8][9] This reaction is facilitated by two key features of the active site:

-

An oxyanion hole , formed by the backbone amides of conserved residues (Phe247 and Leu248 in human NMT1), polarizes the thioester carbonyl, making it more susceptible to nucleophilic attack.[8]

-

The enzyme's C-terminal backbone carboxylate acts as a general base , abstracting a proton from the glycine's ammonium (B1175870) group, thereby increasing its nucleophilicity.[8][14][15]

-

-

Product Release: After the formation of the amide bond, the products are released sequentially. Coenzyme A (CoA) is the first product to dissociate from the enzyme, followed by the release of the myristoylated peptide.[9][10][11][12] The enzyme then returns to its initial state, ready for the next catalytic cycle.

Quantitative Analysis of NMT Kinetics and Inhibition

Understanding the quantitative aspects of NMT catalysis is crucial for inhibitor design and the study of substrate specificity. While enzymes are often characterized by their kcat/Km values, recent studies on NMT have highlighted that binding affinity (Kd) is a more effective predictor of in vivo substrate specificity.[16][17][18] Human NMT1, for instance, can catalyze acetylation using acetyl-CoA in vitro with a similar kcat/Km to myristoylation; however, it almost exclusively uses Myristoyl-CoA in vivo.[16][19] This is because the binding affinity of NMT1 for Myristoyl-CoA is dramatically higher (estimated Kd of 14.7 nM) than for acetyl-CoA (estimated Kd of 10.1 μM), ensuring the enzyme is almost entirely occupied by Myristoyl-CoA in a cellular context.[19]

Table 1: Kinetic Parameters for Human NMTs

This table summarizes the Michaelis-Menten constants (Km) for the natural substrates of human NMT1 and NMT2. Data was obtained using a fluorogenic assay with the peptide substrate derived from Hs pp60src.[2]

| Enzyme | Substrate | Km (μM) |

| Human NMT1 | Myristoyl-CoA | 8.24 ± 0.62 |

| Peptide Substrate | 2.76 ± 0.21 | |

| Human NMT2 | Myristoyl-CoA | 7.24 ± 0.79 |

| Peptide Substrate | 2.77 ± 0.14 |

Table 2: Binding Affinities and Inhibitor Potencies

This table provides dissociation constants (Kd or Ki) and IC50 values for key substrates and inhibitors, illustrating the high affinity for Myristoyl-CoA and the potency of well-characterized inhibitors.

| Compound | Target Enzyme | Parameter | Value |

| Myristoyl-CoA | Human NMT1 | Kd (est.) | 14.7 nM |

| Acetyl-CoA | Human NMT1 | Kd (est.) | 10.1 µM |

| S-(2-oxopentadecyl)-CoA | N/A | Ki | 24 nM |

| DDD85646 (IMP-366) | Human NMT1 | IC50 | ~17 - 21 nM |

| DDD85646 (IMP-366) | Human NMT2 | IC50 | ~22 nM |

| IMP-1088 | Human NMT1/2 | IC50 | <1 - 7.6 nM |

(Data sourced from[4][5][19][20])

Key Experimental Protocols

Studying NMT activity and its inhibition requires robust and sensitive assays. The development of fluorescence-based methods has largely superseded older radioisotopic assays.[2]

Protocol 3.1: In Vitro Fluorogenic NMT Activity/Inhibition Assay

This protocol is adapted from established methods and is suitable for determining enzyme kinetics and inhibitor IC50 values.[2][4][21]

-

Principle: The assay quantifies the enzymatic reaction by detecting the production of Coenzyme A (CoA-SH).[2] A thiol-reactive, pro-fluorescent probe, such as 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), reacts with the free sulfhydryl group on CoA to yield a highly fluorescent adduct, which can be monitored in real-time.[2][21]

-

Reagents & Buffers:

-

NMT Enzyme: Purified recombinant human NMT1 or NMT2 (final concentration ~6-20 nM).[2][4][5]

-

Substrates: Myristoyl-CoA (final concentration ~4 µM) and a peptide substrate with an N-terminal glycine, e.g., Hs pp60src(2-9) (final concentration ~4 µM).[2][4]

-

Inhibitor: Test compound serially diluted in DMSO.

-

Detection Probe: CPM dye (final concentration ~8 µM).[2]

-

Assay Buffer: 20 mM potassium phosphate (B84403) (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.[4]

-

-

Procedure (96-well plate format):

-

Inhibitor Dispensing: Add 2 µL of serially diluted inhibitor to appropriate wells. Add 2 µL of DMSO for positive (no inhibition) and negative (no enzyme) controls.

-

Enzyme Addition: Add 50 µL of NMT enzyme solution to all wells except negative controls.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Add 50 µL of a pre-mixed solution containing Myristoyl-CoA and the peptide substrate to all wells to start the reaction.

-

Detection & Measurement: Add the CPM dye. Immediately place the plate in a microplate reader pre-set to 25-30°C. Monitor the increase in fluorescence (Excitation: ~380-390 nm, Emission: ~470 nm) over time for kinetic analysis or read at a fixed endpoint (e.g., 30 minutes).[2][5]

-

-

Data Analysis:

-

Calculate the reaction rate (slope of fluorescence vs. time) for each well.

-

Normalize the rates to the positive control (100% activity) and negative control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

NMT in Cellular Signaling and as a Therapeutic Target

N-myristoylation is a critical modification that anchors a wide array of proteins to cellular membranes, a process essential for their biological function. Disruption of this process via NMT inhibition has profound effects on cellular signaling, making NMT an attractive drug target.

-

Oncogenic Signaling: Many oncoproteins, particularly non-receptor tyrosine kinases of the Src family, require myristoylation for their localization to the plasma membrane, where they participate in signaling cascades that drive cell proliferation and survival.[22][23] Inhibition of NMT prevents this localization, thereby attenuating oncogenic signaling.[22]

-

Autophagy and Cellular Stress: NMT inhibition has been shown to affect the aggregation of AMPKβ at damaged mitochondria, a key step in initiating autophagy.[22][23] Furthermore, blocking NMT can induce endoplasmic reticulum (ER) stress and oxidative stress, leading to G1 cell cycle arrest and ultimately apoptosis in cancer cells.[22][23][24]

-

Infectious Diseases: NMT is essential for the viability of numerous eukaryotic pathogens, including the parasites that cause malaria and sleeping sickness, and fungi like Candida albicans.[4][7] Additionally, some viruses, such as HIV-1, hijack the host cell's NMT to myristoylate viral proteins (e.g., Gag) that are crucial for viral assembly and replication.[3][25]

The diagram below illustrates the downstream consequences of pharmacologically inhibiting NMT.

Conclusion

The enzymatic reaction of N-myristoyltransferase with Myristoyl-CoA is a highly ordered and specific process fundamental to eukaryotic cell biology. Its mechanism, involving an ordered substrate binding and a conformational change to facilitate catalysis, ensures the precise modification of a select group of proteins. Quantitative studies have revealed that high substrate binding affinity, rather than just catalytic turnover, is a key determinant of NMT's specificity in vivo. As a critical node in numerous signaling pathways related to cancer and a validated target in infectious diseases, the detailed understanding of NMT's function and the availability of robust assays continue to drive the development of novel therapeutics aimed at its inhibition.

References

- 1. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The structure of myristoyl-CoA:protein N-myristoyltransferase. | Sigma-Aldrich [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

Myristoyl Coenzyme A as a Substrate for N-Myristoyltransferase: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-myristoylation, the irreversible attachment of a myristate group to the N-terminal glycine (B1666218) of a protein, is a critical co- and post-translational modification that governs protein function and localization. This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (Myristoyl-CoA) as the fatty acid donor. The fidelity of this reaction is paramount for numerous cellular processes, including signal transduction, oncogenesis, and infectious disease progression. Consequently, the NMT-Myristoyl-CoA axis has emerged as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Myristoyl-CoA as a substrate for NMT, detailing the biochemical reaction, kinetic parameters, and the functional consequences of N-myristoylation in key signaling pathways. Furthermore, it offers detailed experimental protocols for studying NMT activity and provides visualizations of the core processes to facilitate a deeper understanding for researchers and drug development professionals.

The N-Myristoyltransferase Reaction

N-myristoylation is a highly specific enzymatic process catalyzed by N-myristoyltransferase (NMT).[1] The enzyme belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily and facilitates the transfer of the 14-carbon saturated fatty acid, myristate, from Myristoyl-CoA to the N-terminal glycine residue of a substrate protein.[1][2] This modification is typically irreversible and occurs after the removal of the initiator methionine by methionine aminopeptidase.[2]

The catalytic mechanism of NMT follows an ordered Bi-Bi reaction model.[1][3] First, Myristoyl-CoA binds to the enzyme, inducing a conformational change that creates a binding pocket for the peptide substrate.[3] The N-terminal glycine of the substrate then performs a nucleophilic attack on the thioester carbonyl of the bound Myristoyl-CoA.[2][4] This results in the formation of a stable amide bond between the myristoyl group and the glycine residue, and the subsequent release of Coenzyme A (CoA) and the myristoylated protein.[1]

Quantitative Data: Kinetic Parameters

The efficiency and specificity of N-myristoylation are reflected in the kinetic parameters of NMT for its substrates. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

Myristoyl-CoA as a Substrate

NMT exhibits a high affinity for Myristoyl-CoA. The Km values for human NMT1 and NMT2 are in the low micromolar range, underscoring the enzyme's specificity for this particular fatty acyl-CoA.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Human NMT1 | Myristoyl-CoA | 18 | 0.41 | [5] |

| Human NMT1 | Myristoyl-CoA | 8.24 ± 0.62 | - | |

| Human NMT2 | Myristoyl-CoA | 7.24 ± 0.79 | - |

Table 1: Kinetic Parameters for Myristoyl-CoA

Peptide Substrate Specificity

The substrate specificity of NMT extends to the amino acid sequence of the target protein. An absolute requirement is a glycine residue at the N-terminus. The consensus sequence for myristoylation is not strictly defined but generally follows the pattern G-X-X-X-S/T, where X can be a variety of amino acids.[3][6]

| Enzyme | Peptide Substrate (Source) | Sequence | Km (µM) | Reference |

| Human NMT1 | c-Src (2-9) | GSNKSKPK | 2.76 ± 0.21 | |

| Human NMT2 | c-Src (2-9) | GSNKSKPK | 2.77 ± 0.14 | |

| Human NMT1 | ARF6 | GKVLSKIF | 5.0 ± 0.8 |

Table 2: Kinetic Parameters for Peptide Substrates

Experimental Protocols for Measuring NMT Activity

Several robust methods have been developed to assay NMT activity, each with its own advantages and limitations. These assays are crucial for screening potential NMT inhibitors and for studying the enzyme's kinetics and substrate specificity.

Radioactive Assay using [³H]Myristoyl-CoA

This traditional and highly sensitive method relies on the incorporation of radiolabeled myristate into a peptide substrate.

Principle: The assay measures the transfer of [³H]myristate from [³H]Myristoyl-CoA to a synthetic peptide substrate by NMT. The radiolabeled myristoylated peptide product is then separated from the unreacted [³H]Myristoyl-CoA and quantified by liquid scintillation counting.

Detailed Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 0.5 mM EGTA, 0.1% Triton X-100).

-

To the buffer, add the synthetic peptide substrate (e.g., c-Src derived peptide) to a final concentration of 500 µM.

-

Add purified recombinant NMT enzyme to a final concentration that ensures linear reaction kinetics (typically in the nanomolar range).

-

The total reaction volume is typically 25 µL.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding [³H]Myristoyl-CoA to a final concentration of 0.4 µM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination and Product Separation:

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper discs.

-

Allow the discs to air dry completely.

-

Wash the discs extensively with a suitable wash buffer (e.g., 10 mM phosphoric acid) to remove unreacted [³H]Myristoyl-CoA and other radiolabeled contaminants.

-

The positively charged myristoylated peptide will bind to the negatively charged phosphocellulose paper.

-

-

Quantification:

-

Place the dried discs into scintillation vials with a suitable scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the [³H]Myristoyl-CoA.

-

Fluorescence-Based Assay using CPM

This continuous, non-radioactive assay offers a high-throughput compatible alternative for measuring NMT activity.

Principle: The assay monitors the production of Coenzyme A (CoA), a product of the NMT reaction, in real-time. The released CoA reacts with 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), a pro-fluorescent probe, resulting in a measurable increase in fluorescence.[7]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100).

-

Prepare stock solutions of Myristoyl-CoA, peptide substrate (e.g., Hs pp60src(2-9)), and CPM in a suitable solvent (e.g., DMSO/water).

-

-

Assay Setup:

-

In a 96-well black microplate, combine the NMT enzyme (final concentration ~6.3 nM), Myristoyl-CoA (final concentration ~4 µM), and CPM (final concentration ~8 µM) in the assay buffer.

-

Include appropriate controls, such as a no-enzyme control to measure background fluorescence.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the peptide substrate (final concentration ~4 µM).

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 25°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence increase over time, after subtracting the background fluorescence.

-

For inhibitor screening, endpoint assays can be performed by stopping the reaction with a quenching solution (e.g., 0.1 M sodium acetate, pH 4.75) and measuring the final fluorescence.

-

ELISA-Based Assay

This versatile and non-radioactive method allows for the sensitive detection of NMT activity.

Principle: An N-terminally FLAG-tagged peptide substrate is myristoylated by NMT using an azide-modified myristoyl-CoA analog (e.g., azido-dodecanoyl-CoA). The resulting azido-myristoylated peptide is then captured on an anti-FLAG antibody-coated plate. A biotin-phosphine probe is added, which specifically reacts with the azide (B81097) group via Staudinger ligation. The captured biotin (B1667282) is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.[8]

Detailed Methodology:

-

NMT Reaction:

-

Incubate the NMT enzyme with a FLAG-tagged peptide substrate and azido-dodecanoyl-CoA in a suitable reaction buffer.

-

-

Capture and Ligation:

-

Coat a microplate with an anti-FLAG antibody and incubate with the NMT reaction mixture to capture the FLAG-tagged peptide (both myristoylated and unmyristoylated).

-

Wash the plate to remove unbound components.

-

Add a phosphine-biotin (B157780) conjugate and incubate to allow for Staudinger ligation between the azide on the myristoylated peptide and the phosphine-biotin.

-

-

Detection:

-

Wash the plate to remove excess phosphine-biotin.

-

Add streptavidin-HRP and incubate.

-

Wash the plate to remove unbound streptavidin-HRP.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

-

-

Quantification:

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

The absorbance is directly proportional to the amount of myristoylated peptide and thus to the NMT activity.

-

Role in Signaling Pathways

N-myristoylation is a key modification that directs proteins to cellular membranes and facilitates protein-protein interactions, thereby playing a pivotal role in various signal transduction pathways.

Src Family Kinases (SFKs)

Myristoylation is essential for the membrane localization and function of Src family kinases, such as c-Src.[9] The myristoyl group acts as a hydrophobic anchor, tethering the kinase to the inner leaflet of the plasma membrane. This localization is a prerequisite for Src's involvement in signaling cascades that regulate cell proliferation, differentiation, and migration. In addition to membrane anchoring, myristoylation also positively regulates the kinase activity of c-Src.[9]

Abl Tyrosine Kinase and the Myristoyl Switch

The activity of the c-Abl tyrosine kinase is regulated by a sophisticated "myristoyl switch" mechanism.[4][9] In its inactive state, the N-terminal myristoyl group is sequestered within a deep hydrophobic pocket in the C-lobe of the kinase domain. This intramolecular interaction locks the kinase in an autoinhibited conformation.[9] Upon activation by upstream signals, the myristoyl group is expelled from this pocket, leading to a conformational change that promotes kinase activity. This switch mechanism ensures tight control over Abl's signaling output.

G-Protein Signaling

N-myristoylation is also crucial for the function of the alpha subunits of heterotrimeric G proteins (Gα).[6] The myristoyl group, often in conjunction with palmitoylation, anchors the Gα subunit to the plasma membrane, facilitating its interaction with G protein-coupled receptors (GPCRs) and downstream effectors.[10][11] This membrane localization is essential for the efficient transmission of extracellular signals into the cell. The myristoylation of Gα subunits can be regulated, providing another layer of control in G-protein signaling.[10]

Conclusion

Myristoyl-CoA is a pivotal substrate for N-myristoyltransferase, enabling a fundamental protein modification that has profound implications for cellular signaling and disease. The high specificity of NMT for Myristoyl-CoA and its peptide substrates underscores the tightly regulated nature of N-myristoylation. The detailed experimental protocols provided in this guide offer researchers the tools to investigate this process further, from basic kinetic characterization to high-throughput screening of inhibitors. A thorough understanding of the interplay between Myristoyl-CoA, NMT, and their downstream targets is essential for the development of novel therapeutic strategies that target the manifold diseases in which N-myristoylation plays a critical role. The continued exploration of this vital cellular process promises to yield new insights into fundamental biology and open new avenues for drug discovery.

References

- 1. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution snapshots of human N-myristoyltransferase in action illuminate a mechanism promoting N-terminal Lys and Gly myristoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 9. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pheromone action regulates G-protein alpha-subunit myristoylation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Lipid Modification: A Technical Guide to Myristoyl Coenzyme A

An In-depth Exploration of the Discovery, Characterization, and Pivotal Role of a Key Acyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Coenzyme A (Myristoyl-CoA) stands as a central figure in the landscape of cellular signaling and protein function. This long-chain fatty acyl-CoA, composed of a 14-carbon saturated fatty acid (myristic acid) linked to coenzyme A, is the essential donor molecule for N-myristoylation, a crucial lipid modification of a vast array of eukaryotic and viral proteins. This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of Myristoyl-CoA, with a focus on the enzymatic processes it fuels and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the foundational knowledge to investigate and potentially target myristoylation in various physiological and pathological contexts.

Discovery and Characterization of Myristoyl-CoA and Protein N-Myristoylation

The journey to understanding Myristoyl-CoA's role began with the discovery of protein N-myristoylation. In 1982, an "N-terminal blocking group" on the catalytic subunit of cyclic AMP-dependent protein kinase was identified as the 14-carbon saturated fatty acid, myristate.[1] This seminal finding unveiled a novel form of protein modification. Subsequent research established that Myristoyl-CoA is the immediate substrate for this modification, which is catalyzed by the enzyme N-myristoyltransferase (NMT).[2] This process involves the covalent attachment of the myristoyl group from Myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein.[3]

The enzyme N-myristoyltransferase (NMT) is ubiquitous in eukaryotes and plays a critical role in this lipid modification.[4] In humans, two isoforms, NMT1 and NMT2, have been identified.[5] The catalytic mechanism of NMT follows an ordered Bi-Bi reaction, where Myristoyl-CoA binds to the enzyme first, inducing a conformational change that facilitates the binding of the peptide substrate.[6]

Quantitative Data

The interaction between NMT, Myristoyl-CoA, and various peptide substrates has been characterized by specific kinetic parameters. Furthermore, the intracellular concentration of Myristoyl-CoA is tightly regulated, reflecting its critical role in cellular processes.

Table 1: Kinetic Parameters of N-Myristoyltransferase (NMT)

| Enzyme | Substrate | Km | Vmax | Reference |

| Human NMT1 | Myristoyl-CoA | 18 µM | 0.41 s-1 | [7] |

| Human NMT1 | Hs pp60src (2-9) peptide | 2.66 ± 0.20 µM | - | [8] |

| Human NMT2 | Hs pp60src (2-9) peptide | 3.25 ± 0.22 µM | - | [8] |

| Murine NMT1 | Azido-dodecanoyl-CoA | 14 ± 2 µM | - | [9] |